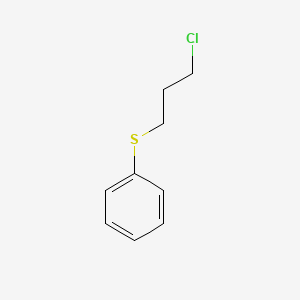

3-Chloropropyl phenyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRLITLVSMPPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296687 | |

| Record name | 3-Chloropropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4911-65-3 | |

| Record name | 4911-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloropropyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-Chloropropyl phenyl sulfide. As a bifunctional molecule, it serves as a versatile building block in organic synthesis, particularly in the construction of pharmaceutical agents. This document delves into its spectroscopic signature, characteristic reactions including nucleophilic substitution and oxidation, and its role in the synthesis of bioactive compounds. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this reagent.

Introduction

This compound, with the CAS number 4911-65-3, is a sulfur-containing organic compound that has garnered significant interest as a synthetic intermediate.[1] Its structure, featuring a reactive primary alkyl chloride and a phenylthio ether, allows for sequential and selective functionalization, making it a valuable tool in the synthesis of complex molecules. The phenylthio group can modulate the reactivity of the propyl chain and can itself be a target for further transformations, such as oxidation to the corresponding sulfoxide or sulfone, which are important pharmacophores in various drug molecules. This guide will explore the fundamental chemical characteristics of this compound and detail its reactivity profile, with a focus on applications relevant to drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁ClS | [1] |

| Molecular Weight | 186.70 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 115 °C at 3 torr | [1] |

| Density | 1.13 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.5700-1.5750 | [3] |

| CAS Number | 4911-65-3 | [1] |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

-

Methylene Protons adjacent to Sulfur (-S-CH₂-): A triplet around δ 3.0-3.2 ppm.

-

Methylene Protons adjacent to Chlorine (-CH₂-Cl): A triplet around δ 3.6-3.8 ppm.

-

Central Methylene Protons (-CH₂-): A multiplet (quintet) around δ 2.0-2.2 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons (C₆H₅): Signals in the range of δ 125-135 ppm.

-

Carbon adjacent to Sulfur (-S-CH₂-): A signal around δ 33-36 ppm.

-

Carbon adjacent to Chlorine (-CH₂-Cl): A signal around δ 44-47 ppm.

-

Central Methylene Carbon (-CH₂-): A signal around δ 30-33 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1475-1585 cm⁻¹[4]

-

C-S stretching: ~690-770 cm⁻¹

-

C-Cl stretching: ~650-750 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak at m/z 188 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak).[1]

Predicted Fragmentation Pattern:

-

Loss of Cl: A fragment at m/z 151.

-

Loss of the propyl chain: A fragment corresponding to the phenylthio cation at m/z 109.

-

Cleavage of the C-S bond: A fragment at m/z 77 (phenyl cation) and a fragment corresponding to the chloropropyl cation at m/z 75.

-

Benzylic-type cleavage: A prominent peak at m/z 123 corresponding to the [C₆H₅SCH₂]⁺ fragment.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a dihaloalkane with thiophenol.

Experimental Protocol: Synthesis from Thiophenol and 1-Bromo-3-chloropropane

This protocol describes a standard procedure for the S-alkylation of thiophenol.

Materials:

-

Thiophenol

-

1-Bromo-3-chloropropane[5]

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Acetone (solvent)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in ethanol.

-

Add a stoichiometric equivalent of a base (e.g., NaOH) to the solution to generate the thiophenolate anion.

-

To the resulting solution, add 1-bromo-3-chloropropane dropwise at room temperature. The bromide is a better leaving group than chloride, allowing for selective substitution.

-

After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Caption: Synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

Nucleophilic Substitution at the Chloro-Terminus

The primary chloride is susceptible to nucleophilic attack by a variety of nucleophiles, providing a straightforward route to introduce diverse functionalities.

A particularly relevant application in drug development is the reaction with amines, especially cyclic amines like piperazine, to form key intermediates for pharmaceuticals. For instance, the synthesis of the antipsychotic drug prochlorperazine involves the alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[6] This highlights the utility of the 3-chloropropyl moiety in linking a core scaffold to a piperazine unit.

Experimental Protocol: Reaction with Piperazine

Materials:

-

This compound

-

Piperazine (excess)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile or Dimethylformamide (DMF) (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound in acetonitrile.

-

Add an excess of piperazine (to minimize dialkylation) and potassium carbonate as a base.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting N-substituted piperazine derivative by column chromatography or distillation.

Caption: Nucleophilic substitution with piperazine.

Oxidation of the Sulfide Moiety

The sulfide group can be selectively oxidized to a sulfoxide or further to a sulfone. These oxidized sulfur functionalities are present in numerous biologically active molecules. Hydrogen peroxide is a common and environmentally benign oxidant for this transformation.

Experimental Protocol: Oxidation to 3-Chloropropyl Phenyl Sulfoxide/Sulfone

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Acetic acid or Methanol (solvent)

-

(Optional) Catalyst, e.g., a molybdenum or tungsten salt for sulfone formation.

Procedure for Sulfoxide:

-

Dissolve this compound in acetic acid.

-

Cool the solution in an ice bath and add one equivalent of 30% H₂O₂ dropwise.

-

Allow the reaction to stir at room temperature, monitoring by TLC to avoid over-oxidation to the sulfone.

-

Once the starting material is consumed, quench the reaction with a saturated solution of sodium sulfite.

-

Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield the sulfoxide.

Procedure for Sulfone:

-

Dissolve this compound in a suitable solvent like methanol.

-

Add a catalytic amount of a tungsten-based catalyst if desired for a more efficient reaction.

-

Add at least two equivalents of 30% H₂O₂.

-

Heat the reaction mixture to reflux until TLC analysis indicates the complete formation of the sulfone.[7]

-

Work-up the reaction as described for the sulfoxide synthesis.

Caption: Oxidation of the sulfide moiety.

Application in Drug Development: The Case of Phenothiazine Antipsychotics

The synthesis of phenothiazine-based antipsychotics often involves the N-alkylation of the phenothiazine core with a suitable side chain. The 3-chloropropyl group is a key component of the side chains of several important drugs in this class, including prochlorperazine.[6][8][9] The synthesis of prochlorperazine involves the reaction of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a strong base like sodamide.[6][10][11] This underscores the importance of reagents like this compound and its derivatives in constructing the side chains that are crucial for the pharmacological activity of these drugs.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile bifunctional reagent with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its distinct reactivity at both the chloro and sulfide functionalities allows for a wide range of chemical transformations. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to utilize this compound to its full potential in the development of novel and complex molecules.

References

- 1. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | CymitQuimica [cymitquimica.com]

- 3. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification | MDPI [mdpi.com]

- 4. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103709004A - Preparation method of 1, 3-propanediol - Google Patents [patents.google.com]

- 6. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Phenyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]

- 8. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]

- 9. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]

Spectroscopic Data of 3-Chloropropyl Phenyl Sulfide: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloropropyl phenyl sulfide (CAS No. 4911-65-3), a molecule of interest in synthetic chemistry and drug development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to offer researchers, scientists, and drug development professionals a thorough understanding of its structural characterization. This document emphasizes not just the data itself, but the rationale behind the experimental choices and the logic of spectral interpretation, ensuring a robust and reliable scientific narrative.

Introduction

This compound, with the chemical formula C₉H₁₁ClS, is a bifunctional organic compound containing both a reactive chloropropyl group and a phenyl sulfide moiety. This unique structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and materials with specific properties. Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and spectroscopic techniques are the cornerstone of this process. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound to provide a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the connectivity, chemical environment, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The choice of solvent and instrument parameters are critical for obtaining a high-quality ¹H NMR spectrum.

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Chloroform-d is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak, which can be used for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to ensure good signal dispersion and resolution.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically performed. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the chloropropyl chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.60 | Triplet | 2H | -CH₂-Cl |

| ~3.05 | Triplet | 2H | -S-CH₂- |

| ~2.10 | Quintet | 2H | -S-CH₂-CH₂- |

-

Aromatic Protons (7.40 - 7.20 ppm): The complex multiplet in this region is characteristic of the five protons on the phenyl ring. The overlapping signals arise from the small differences in their chemical environments.

-

Chloromethylene Protons (-CH₂-Cl, ~3.60 ppm): The triplet at approximately 3.60 ppm is assigned to the two protons on the carbon adjacent to the electron-withdrawing chlorine atom. The downfield shift is a direct consequence of the deshielding effect of the chlorine. The triplet multiplicity indicates that these protons are coupled to the two adjacent methylene protons.

-

Thiomethylene Protons (-S-CH₂-, ~3.05 ppm): The triplet around 3.05 ppm corresponds to the two protons on the carbon directly attached to the sulfur atom. Sulfur is less electronegative than chlorine, resulting in a less pronounced downfield shift compared to the chloromethylene protons. This signal is also a triplet due to coupling with the neighboring methylene group.

-

Methylene Protons (-S-CH₂-CH₂-, ~2.10 ppm): The upfield quintet at approximately 2.10 ppm is assigned to the central methylene group of the propyl chain. The quintet splitting pattern arises from coupling to the two adjacent methylene groups (2 protons on each side, n+1 rule for each coupling, resulting in a more complex multiplet that appears as a quintet).

Logical Workflow for ¹H NMR Assignment

Caption: Correlation of molecular structure to ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (typically 20-50 mg in 0.5-0.7 mL of CDCl₃) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is used.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

-

Referencing: The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Data and Interpretation

The ¹³C NMR spectrum of this compound is expected to show six distinct signals.

| Chemical Shift (δ) ppm | Assignment |

| ~135.8 | C (ipso, attached to S) |

| ~129.5 | C (ortho) |

| ~128.9 | C (meta) |

| ~126.2 | C (para) |

| ~44.8 | -CH₂-Cl |

| ~32.5 | -S-CH₂- |

| ~31.7 | -S-CH₂-CH₂- |

-

Aromatic Carbons (135.8 - 126.2 ppm): Four signals are observed in the aromatic region. The ipso-carbon (attached to sulfur) is typically found at a distinct chemical shift around 135.8 ppm. The other three signals correspond to the ortho, meta, and para carbons of the phenyl ring.

-

Chloromethylene Carbon (-CH₂-Cl, ~44.8 ppm): The carbon atom bonded to the electronegative chlorine atom is deshielded and appears at a downfield chemical shift of approximately 44.8 ppm.

-

Thiomethylene Carbon (-S-CH₂-, ~32.5 ppm): The carbon atom directly attached to the sulfur atom resonates at around 32.5 ppm.

-

Methylene Carbon (-S-CH₂-CH₂-, ~31.7 ppm): The central carbon of the propyl chain is the most shielded of the aliphatic carbons and appears at the most upfield chemical shift of approximately 31.7 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the FT-IR Spectrum

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid film method is commonly employed.

-

ATR-FTIR: A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This is a simple and rapid method that requires minimal sample preparation.

-

Neat Liquid Film: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer.

-

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2960-2850 | Medium | C-H stretch | Aliphatic C-H |

| 1580, 1480 | Medium-Strong | C=C stretch | Aromatic ring |

| 740, 690 | Strong | C-H bend | Monosubstituted benzene |

| 750-650 | Strong | C-Cl stretch | Alkyl chloride |

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The peaks in this region are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the phenyl ring.

-

Aliphatic C-H Stretch (2960-2850 cm⁻¹): These absorptions arise from the C-H stretching vibrations of the sp³-hybridized carbons in the propyl chain.

-

Aromatic C=C Stretch (1580, 1480 cm⁻¹): These strong absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

Monosubstituted Benzene C-H Bending (740, 690 cm⁻¹): The strong bands in this region are indicative of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.

-

C-Cl Stretch (750-650 cm⁻¹): A strong absorption in this fingerprint region corresponds to the stretching vibration of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Acquiring the Electron Ionization (EI) Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), is energetic enough to cause both ionization and extensive fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. The presence of chlorine will be indicated by a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Relative Abundance | Proposed Fragment |

| 186/188 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | Moderate | [M - Cl]⁺ |

| 123 | High | [C₆H₅SCH₂CH₂]⁺ |

| 110 | High | [C₆H₅S]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

-

Molecular Ion ([M]⁺, m/z 186/188): The presence of a pair of peaks at m/z 186 and 188 with an approximate 3:1 intensity ratio is a clear indication of the presence of one chlorine atom in the molecule. This corresponds to the molecular weight of this compound.

-

Loss of Chlorine ([M - Cl]⁺, m/z 149): A significant peak at m/z 149 results from the loss of a chlorine radical from the molecular ion.

-

[C₆H₅SCH₂CH₂]⁺ (m/z 123): This fragment arises from the cleavage of the C-C bond between the second and third carbons of the propyl chain.

-

[C₆H₅S]⁺ (m/z 110): Cleavage of the C-S bond results in the formation of the stable phenylthio cation. This is often a prominent peak in the spectra of phenyl sulfides.

-

[C₆H₅]⁺ (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, a common fragment in the mass spectra of benzene derivatives.

Fragmentation Pathway Visualization

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The collective analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra define the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of the key functional groups: the aromatic ring, the alkyl chain, and the carbon-chlorine bond. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that further corroborates the proposed structure. This in-depth guide serves as a valuable resource for researchers by not only presenting the spectral data but also by elucidating the scientific principles and experimental considerations that underpin its interpretation.

An In-depth Technical Guide to 3-Chloropropyl Phenyl Sulfide (CAS 4911-65-3)

Introduction

3-Chloropropyl phenyl sulfide, with the CAS registry number 4911-65-3, is a bifunctional organosulfur compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Structurally, it features a flexible three-carbon propyl chain tethered to a phenylthio group at one end and a reactive chloro group at the other. This unique arrangement makes it a versatile building block, enabling chemists to introduce the phenylthio propyl moiety into a wide range of molecular architectures.

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development. The information presented herein is intended to be a practical resource, blending established chemical principles with actionable protocols and safety considerations.

Physicochemical and Spectral Properties

This compound is a colorless to pale yellow liquid with a characteristic sulfurous odor.[1][2] It is stable under normal laboratory conditions and exhibits good solubility in common organic solvents, a property that facilitates its use in a variety of reaction media.[1] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source(s) |

| CAS Number | 4911-65-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClS | [1][3] |

| Molecular Weight | 186.70 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 115-119 °C at 3 torr | [1][5] |

| Density | 1.13 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.5700-1.5750 | [2][4] |

| Flash Point | 114.8 °C | [1] |

| InChI Key | SBRLITLVSMPPFI-UHFFFAOYSA-N | [2][4] |

| SMILES | C1=CC=C(C=C1)SCCCCl | [2][4] |

Synthesis and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between thiophenol and an electrophile containing a three-carbon chain with two different leaving groups, such as 1-bromo-3-chloropropane.

Reaction Mechanism: An SN2 Pathway

The synthesis proceeds via a classic SN2 mechanism. Thiophenol is first deprotonated by a suitable base (e.g., sodium hydroxide or potassium carbonate) to form the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon atom bonded to the bromine in 1-bromo-3-chloropropane. Bromide is a better leaving group than chloride due to its larger size and lower basicity, leading to a selective reaction at the bromine-bearing carbon. The reaction occurs in a single, concerted step where the carbon-sulfur bond is formed as the carbon-bromine bond is broken.

Caption: Synthesis workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. In-process checks and final product characterization are included to ensure the integrity of the synthesis.

Materials:

-

Thiophenol

-

1-Bromo-3-chloropropane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 equivalent) in ethanol.

-

Formation of Thiophenolate: To the stirred solution, add thiophenol (1.0 equivalent) dropwise at room temperature. The formation of the sodium thiophenolate salt may result in a slight exotherm.

-

Nucleophilic Substitution: Add 1-bromo-3-chloropropane (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.

-

In-Process Monitoring (Self-Validation): The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the thiophenol spot and the appearance of a new, less polar product spot indicate reaction progression.

-

Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add deionized water and extract with dichloromethane (3 x volumes). The organic layers contain the desired product.

-

Washing and Drying: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude this compound by vacuum distillation.

-

Final Product Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its terminal chloro group. This group is susceptible to nucleophilic substitution, allowing for the facile introduction of the 3-(phenylthio)propyl moiety into various molecules.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several pharmacologically active compounds, particularly in the realm of antipsychotics and agents for benign prostatic hyperplasia.

1. Synthesis of Phenothiazine-Based Antipsychotics:

The phenothiazine scaffold is a core component of many first-generation antipsychotic drugs. The synthesis of these drugs often involves the N-alkylation of the phenothiazine ring system.[6][7] this compound can be utilized to introduce a flexible three-carbon spacer with a terminal phenylthio group. While not a direct precursor to the most common antipsychotics, its structural motif is relevant in the design of novel therapeutic agents where the phenylthio group can be further functionalized or used to modulate the pharmacokinetic properties of the molecule.

2. Synthesis of Naftopidil Analogues:

Naftopidil is an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[8] Research into novel naftopidil-related derivatives with potential anticancer activity has utilized building blocks structurally similar to this compound.[8][9] The 3-chloropropyl group allows for the connection to a piperazine moiety, a common pharmacophore in many drug molecules, while the phenyl sulfide portion can be modified to explore structure-activity relationships.

Caption: Application of this compound in synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of this compound. The following is a guide to the interpretation of its key spectral data.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The three methylene groups of the propyl chain will exhibit distinct signals. The methylene group adjacent to the sulfur atom (-S-CH₂-) is expected to be a triplet at approximately δ 3.0-3.2 ppm. The methylene group adjacent to the chlorine atom (-CH₂-Cl) will also be a triplet, shifted further downfield to around δ 3.6-3.8 ppm due to the electron-withdrawing effect of the chlorine. The central methylene group (-CH₂-) will appear as a multiplet (quintet or triplet of triplets) around δ 2.0-2.2 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom. The aromatic carbons will resonate in the region of δ 125-135 ppm. The carbon of the -S-CH₂- group is expected around δ 32-35 ppm, the central -CH₂- carbon around δ 30-33 ppm, and the carbon of the -CH₂-Cl group will be the most deshielded of the aliphatic carbons, appearing around δ 43-46 ppm.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 186.[2] A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine-37 isotope (M+2 peak with approximately one-third the intensity of the M⁺ peak).[10] Common fragmentation pathways include the loss of a chlorine radical to give a fragment at m/z 151, and cleavage of the propyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Aliphatic C-H stretching vibrations will be present in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range. The C-S stretching vibration is typically weak and can be found in the 600-800 cm⁻¹ region. The C-Cl stretching vibration will give a band in the 600-800 cm⁻¹ range as well.

Safety, Handling, and Disposal

As a responsible scientist, adherence to strict safety protocols when handling this compound is paramount.

Hazard Identification:

-

Harmful if swallowed (H302)[11]

-

Causes skin irritation (H315)[11]

-

Causes serious eye irritation (H319)[11]

-

May cause respiratory irritation (H335)[11]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[12]

-

Hand Protection: Nitrile or neoprene gloves should be worn.[12] It is crucial to consult a glove compatibility chart for the specific solvent being used.

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron is recommended.[12]

Handling and Storage:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Organosulfur compounds should not be incinerated in the open air and may require specialized disposal methods.[13]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its dual functionality allows for its strategic incorporation into complex molecules, making it a key building block in the development of new pharmaceuticals and fine chemicals. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in the laboratory.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, (3-chloropropyl)- [webbook.nist.gov]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel naftopidil-related derivatives and their biological effects as alpha1-adrenoceptors antagonists and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2002096860A1 - Process for preparing sertraline intermediates - Google Patents [patents.google.com]

- 12. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]

- 13. rsc.org [rsc.org]

Theoretical studies on the mechanism of 3-Chloropropyl phenyl sulfide reactions

An In-depth Technical Guide: Theoretical Perspectives on the Reaction Mechanism of 3-Chloropropyl Phenyl Sulfide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the reaction mechanisms of this compound, with a primary focus on theoretical and computational analyses. The core of this molecule's reactivity lies in the phenomenon of anchimeric assistance, or neighboring group participation (NGP), by the resident sulfur atom. We will dissect this mechanism, contrasting it with classical nucleophilic substitution pathways, and provide a robust framework for its theoretical investigation using modern computational chemistry techniques. The objective is to furnish researchers with both the conceptual understanding and the practical, validated protocols necessary to study this and similar reactive systems.

Introduction: The Significance of this compound

This compound, with the chemical structure C₆H₅S(CH₂)₃Cl, is a bifunctional molecule containing both a nucleophilic thioether and an electrophilic alkyl chloride.[1][][3][4] This duality makes it a valuable building block in organic synthesis and a compelling subject for mechanistic studies. Understanding its reaction pathways is crucial for controlling product formation, optimizing reaction conditions, and designing novel synthetic routes. While classical kinetic studies can suggest a mechanism, theoretical modeling provides unparalleled insight into the transient structures and energetic landscapes that govern the reaction's course.

The central mechanistic question for this molecule is how the sulfide group influences the displacement of the chloride leaving group. The answer deviates from standard bimolecular (SN2) or unimolecular (SN1) pathways and provides a quintessential example of intramolecular catalysis.[5][6]

The Core Mechanism: Anchimeric Assistance by the Phenylthio Group

The reactivity of this compound is dominated by Neighboring Group Participation (NGP) , a phenomenon also known as anchimeric assistance .[7][8] This is defined as the direct interaction of a reaction center with lone pairs of electrons or π-bonds from an atom or group within the same molecule.[8] This intramolecular participation can dramatically increase reaction rates and dictate stereochemical outcomes.

In the case of this compound, the sulfur atom, with its available lone pair of electrons, acts as an internal nucleophile.[5][8] This leads to a multi-step reaction pathway that is significantly more favorable than a direct SN2 attack by an external nucleophile.

Mechanistic Steps

The reaction proceeds via two consecutive SN2-like steps:[5]

-

Intramolecular Cyclization (Rate-Determining Step): The sulfur atom attacks the γ-carbon (the carbon bonded to chlorine), displacing the chloride ion. This results in the formation of a cyclic sulfonium ion intermediate, specifically a tetrahydrothiophenium cation. This intramolecular process is kinetically favored over an intermolecular attack by an external nucleophile, leading to a significant rate enhancement—the hallmark of anchimeric assistance.[5][7]

-

Nucleophilic Opening: An external nucleophile then attacks one of the α-carbons of the strained cyclic intermediate. This ring-opening step is typically rapid and follows the stereochemical rules of an SN2 reaction (attack from the backside relative to the C-S bond).

A critical consequence of this double-displacement mechanism is the overall retention of configuration at the reaction center if it were chiral. The first step (cyclization) inverts the configuration, and the second step (ring-opening) inverts it again, leading back to the original stereochemistry.[5]

Visualizing the NGP Reaction Pathway

The following diagram illustrates the energetic profile and key structures involved in the anchimeric assistance pathway compared to a hypothetical direct SN2 reaction.

Caption: NGP reaction pathway for this compound.

Theoretical Investigation: A Practical Guide

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for validating and quantifying the mechanistic hypotheses described above.[9][10][11] It allows for the characterization of transient species like transition states and intermediates that are often inaccessible to direct experimental observation.

Recommended Computational Protocol

This protocol provides a self-validating system for accurately modeling the reaction.

Objective: To calculate the Gibbs free energy profile for the reaction of this compound with a nucleophile (e.g., H₂O) via both the NGP and a direct SN2 pathway.

Recommended Software: Gaussian, ORCA, or similar quantum chemistry packages.

Step-by-Step Methodology:

-

Model Construction: Build the initial 3D structures of all relevant species:

-

Reactants: this compound and the nucleophile.

-

NGP Pathway: Transition state for cyclization (TS1), the cyclic tetrahydrothiophenium intermediate, and the transition state for nucleophilic ring-opening (TS2).

-

SN2 Pathway: The transition state for the direct attack of the nucleophile on the C-Cl bond.

-

Products: The final substituted product and the chloride ion.

-

-

Geometry Optimization:

-

Purpose: To find the lowest energy conformation for each structure.

-

Method: Employ a suitable DFT functional and basis set. A common and reliable combination is the M06-2X functional with the 6-311+G(d,p) basis set.[9]

-

Solvation: Since these reactions occur in solution, include a solvent model (e.g., SMD or IEF-PCM) to account for solvent effects.[9] The choice of solvent in the model (e.g., water, acetonitrile) should match experimental conditions.

-

-

Frequency Calculation:

-

Purpose: To verify the nature of the stationary points found during optimization and to obtain thermodynamic data (e.g., zero-point vibrational energy, Gibbs free energy corrections).

-

Validation:

-

Minima (Reactants, Intermediates, Products): Must have zero imaginary frequencies.

-

Transition States (TS): Must have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and formation of the C-S bond).

-

-

-

Reaction Pathway Verification (IRC Scan):

-

Purpose: To confirm that a transition state structure connects the correct reactant and product (or intermediate).

-

Method: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized transition state structure. The forward and reverse paths of the IRC should lead directly to the corresponding energy minima.

-

-

Energy Profile Construction:

-

Calculate the relative Gibbs free energies (ΔG) of all optimized and validated structures. The activation energy (ΔG‡) for a given step is the difference in free energy between the transition state and the preceding reactant/intermediate.

-

Visualizing the Computational Workflow

The following diagram outlines the logical flow of the computational protocol.

References

- 1. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 3-Chloropropyl phenyl sulfide: boiling point, density

An In-depth Technical Guide to the Physical Properties of 3-Chloropropyl Phenyl Sulfide

Introduction to this compound

This compound, with the CAS Registry Number 4911-65-3, is a colorless liquid characterized by a strong sulfurous odor.[1] Its molecular formula is C₉H₁₁ClS, and it has a molecular weight of 186.70 g/mol .[1][2][3] This compound serves as a crucial reagent and building block in various chemical syntheses.[1] It is frequently utilized as a starting material in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Given its role in these precise applications, a thorough understanding of its physical properties is essential for researchers and chemical engineers in process development, reaction monitoring, and quality control. This guide provides a detailed examination of two of its core physical properties: boiling point and density.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These values are critical for handling, purification, and reaction setup.

| Physical Property | Value | Conditions |

| Boiling Point | 115-119 °C | at 3 mmHg (3 torr) |

| Density | 1.13 g/mL | Not Specified (likely at 20-25°C) |

Data sourced from Guidechem[1] and Amadis Chemical[4].

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point of this compound is reported as 115-119 °C at a reduced pressure of 3 torr (or 3 mm Hg).[1][4] The measurement of a boiling point under vacuum is a critical piece of data, indicating that the compound is likely susceptible to decomposition or oxidation at its atmospheric boiling point. High molecular weight organic compounds, particularly those containing functional groups like sulfides, may not be stable at the higher temperatures required to boil them under atmospheric pressure (760 mmHg). Therefore, vacuum distillation is the preferred method for both purification and the accurate determination of the boiling point for such substances.[5] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.[6][7] By reducing the ambient pressure, the temperature required to reach this equilibrium is significantly lowered, thus preserving the integrity of the compound.

Density

The density of this compound is listed as 1.13 g/mL.[1] Density is an intrinsic physical property defined as the mass of a substance per unit volume.[8] For liquids, density is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³), which are equivalent. This property is sensitive to temperature; an increase in temperature generally causes a decrease in density due to the expansion of the liquid. While the specific temperature for this measurement is not provided in the source, such data for organic liquids is conventionally reported at standard ambient temperature (around 20-25 °C). The density is a useful parameter for identity confirmation, purity assessment, and for calculations in process scale-up, such as converting mass to volume for reaction charging.[5]

Experimental Determination Protocols

The following protocols outline the standard laboratory procedures for determining the boiling point and density of a liquid compound like this compound. These methods are designed to ensure accuracy and reproducibility.

Protocol 1: Boiling Point Determination via Vacuum Distillation

This method is essential for heat-sensitive compounds and provides the boiling point at a specified reduced pressure.

Methodology:

-

Apparatus Assembly:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Place a magnetic stir bar or a few boiling chips in the round-bottom flask to ensure smooth boiling.[9]

-

Connect the vacuum takeoff adapter on the distillation apparatus to a vacuum pump via a thick-walled vacuum hose. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

-

Insert a thermometer through the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical for accurately measuring the temperature of the vapor that is in equilibrium with the liquid.[9]

-

-

Sample Preparation & Distillation:

-

Charge the round-bottom flask with 5-10 mL of this compound. Do not fill the flask more than two-thirds full.

-

Begin circulating cold water through the condenser.

-

Turn on the vacuum pump and allow the pressure within the system to stabilize. Record the stable pressure reading from the manometer.

-

-

Heating and Data Collection:

-

Gently heat the flask using a heating mantle.

-

Observe the sample for the onset of boiling. As the liquid distills, the vapor will rise and condense in the condenser, with the distillate being collected in the receiving flask.

-

Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point of the liquid at the recorded pressure.[5]

-

-

Shutdown:

-

Once the measurement is complete, remove the heat source and allow the apparatus to cool to room temperature.

-

Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump.

-

Protocol 2: Density Determination using a Graduated Cylinder and Analytical Balance

This is a straightforward method for determining the density of a liquid.[8][10]

Methodology:

-

Mass Measurement of Empty Cylinder:

-

Take a clean, dry 10 mL or 25 mL graduated cylinder.

-

Place it on an analytical balance and tare the balance to zero, or record the mass of the empty cylinder.

-

-

Volume Measurement of Liquid:

-

Carefully add a specific volume of this compound to the graduated cylinder, for example, 10.0 mL.

-

Read the volume from the bottom of the meniscus with your eye level to the liquid surface to avoid parallax error.[10]

-

-

Mass Measurement of Liquid and Cylinder:

-

Place the graduated cylinder containing the liquid onto the analytical balance and record the total mass.

-

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

Record the ambient temperature at which the measurement was performed.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the characterization of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound,4911-65-3-Amadis Chemical [amadischem.com]

- 5. vernier.com [vernier.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. embibe.com [embibe.com]

An In-depth Technical Guide to the Electrophilic Character of the Primary Chloride in 3-Chloropropyl Phenyl Sulfide

Abstract

Primary alkyl chlorides are fundamental electrophiles in organic synthesis, typically characterized by moderate reactivity via a bimolecular nucleophilic substitution (SN2) mechanism. However, the introduction of specific neighboring functional groups can dramatically alter this intrinsic reactivity. This technical guide provides a comprehensive examination of the electrophilicity of the primary chloride in 3-Chloropropyl phenyl sulfide. We will dissect the pivotal role of the neighboring phenyl sulfide moiety, which, through anchimeric assistance, profoundly enhances the reactivity of the C-Cl bond. This analysis integrates mechanistic theory, experimental validation protocols, and computational insights, offering a robust framework for researchers, scientists, and drug development professionals to understand and leverage this unique reactivity in complex molecular design and synthesis.

Theoretical Framework: Beyond a Simple Primary Chloride

The reactivity of an alkyl halide is fundamentally dictated by the nature of the carbon-halogen bond and the structure of the alkyl group.[1][2] The carbon atom bonded to the electronegative chlorine is electron-deficient (electrophilic) and thus susceptible to attack by electron-rich species (nucleophiles).[3][4] For simple primary alkyl halides like 1-chloropropane, the dominant reaction pathway for nucleophilic substitution is the SN2 mechanism.[5][6][7] This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[7][8][9]

However, the reactivity profile of this compound deviates significantly from this baseline due to a phenomenon known as Neighboring Group Participation (NGP) , or Anchimeric Assistance .[10][11][12] NGP is the intramolecular interaction of a functional group's lone pair of electrons or a pi-bond with a reaction center.[10][11] This internal nucleophilic attack can accelerate the rate of reaction, often by orders of magnitude, and influence the stereochemical outcome.[10][13]

The Critical Role of the Sulfur Atom

In this compound, the sulfur atom is positioned to act as a powerful internal nucleophile.[11][14] Sulfur is particularly effective in NGP for several reasons:

-

Its lone pairs are readily available.

-

Its larger atomic size and greater polarizability compared to oxygen or nitrogen make it a better nucleophile.[14]

-

It can readily form a stable, three-membered cyclic sulfonium ion intermediate.[12][14][15]

The reaction of this compound with a nucleophile does not proceed via a direct SN2 attack. Instead, it follows a two-step pathway initiated by anchimeric assistance:

-

Intramolecular Cyclization: The lone pair on the sulfur atom attacks the electrophilic carbon bearing the chlorine, displacing the chloride ion to form a cyclic thiiranium (or episulfonium) ion intermediate. This is the rate-determining step, but it is significantly faster than the intermolecular attack of an external nucleophile on a comparable primary chloride.[15][16]

-

Intermolecular Attack: An external nucleophile then attacks one of the carbons of the strained three-membered ring, opening it to yield the final product.

This mechanistic detour has profound consequences. The rate of hydrolysis for Ph-S-CH₂-CH₂-Cl, a close analog, is approximately 600-650 times faster than that of CH₃-CH₂-CH₂-Cl, highlighting the immense rate enhancement provided by the neighboring sulfur atom.[10][11]

Mechanistic Comparison

To fully appreciate the effect of NGP, a direct comparison with a standard SN2 reaction is essential.

Figure 1: Comparison of a standard SN2 mechanism with the Neighboring Group Participation (NGP) pathway facilitated by the sulfur atom in this compound.

Experimental Validation and Data

Theoretical models must be validated by empirical data. Kinetic studies are the primary tool for quantifying the electrophilicity of a substrate. A well-designed experiment can directly measure the rate enhancement conferred by the phenyl sulfide group.

Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution

This protocol outlines a method to compare the reaction rates of this compound and a control substrate, 1-chlorobutane, with sodium iodide in acetone. The reaction's progress is monitored by the formation of a sodium chloride precipitate, which is insoluble in acetone.[8]

Objective: To quantitatively determine the relative reactivity of this compound compared to a standard primary alkyl chloride under SN2 conditions.

Materials:

-

This compound (97% or higher)

-

1-chlorobutane (as a control)

-

15% (w/v) Sodium Iodide (NaI) in anhydrous acetone

-

Anhydrous acetone for dilutions

-

Dry test tubes (10-cm) and stoppers

-

Constant temperature water bath (e.g., 50°C)

-

Stopwatch

Methodology:

-

Preparation: Label two sets of clean, dry test tubes. In one set, place 2 mL of the 15% NaI in acetone solution for each substrate to be tested.

-

Initiation: To the first test tube containing the NaI solution, add 4 drops of this compound. Stopper the tube, shake vigorously to mix, and immediately start a stopwatch.

-

Parallel Control: Simultaneously, in a separate test tube, add 4 drops of 1-chlorobutane to 2 mL of the NaI solution. Stopper, shake, and start a separate stopwatch.

-

Observation (Room Temperature): Observe both tubes closely against a dark background. Record the time required for the first appearance of a distinct cloudiness or precipitate (NaCl). This indicates the reaction has begun to a measurable extent.[8][17]

-

Observation (Elevated Temperature): If no reaction is observed within 20-30 minutes at room temperature (as may be the case for the control), place the tubes in a 50°C water bath to accelerate the reaction.[17] Continue to monitor and record the time to precipitation.

-

Data Recording: Record all observations, including the time to precipitation for each substrate at both temperatures. The inverse of the time taken (1/t) can be used as a proxy for the initial reaction rate.

Expected Quantitative Data

The experiment described will yield a clear, quantitative distinction between the two substrates. The phenyl sulfide-containing compound is expected to react dramatically faster.

| Substrate | Nucleophile/Solvent | Temperature (°C) | Time to Precipitate (s) | Relative Rate (approx.) |

| 1-Chlorobutane | 15% NaI in Acetone | 50 | ~1800 - 3600 | 1x (Baseline) |

| This compound | 15% NaI in Acetone | 25 | < 60 | > 1000x |

Table 1: Representative expected data from a comparative kinetic study. The significantly shorter reaction time for this compound, even at a lower temperature, demonstrates its enhanced electrophilicity due to anchimeric assistance.

Workflow for Reactivity Assessment

A systematic workflow is critical for evaluating the reactivity of novel compounds in a drug development pipeline. The following diagram illustrates a logical sequence for assessing the electrophilicity of a molecule like this compound.

Figure 2: A comprehensive workflow for the experimental and computational assessment of electrophilicity, particularly for substrates where neighboring group participation is suspected.

Implications for Drug Development and Chemical Synthesis

A precise understanding of the electrophilicity of this compound is not merely an academic exercise. It has significant practical implications:

-

Covalent Inhibitor Design: The enhanced reactivity makes this moiety a potential "warhead" for targeted covalent inhibitors. The sulfur atom acts as an intramolecular catalyst, accelerating the alkylation of a nucleophilic residue (e.g., Cys, His) on a protein target.

-

Bioconjugation: This reactive handle can be used for the efficient and rapid attachment of molecules to antibodies or other biologics under mild conditions.

-

Synthetic Strategy: Chemists can exploit this group for rapid intramolecular cyclizations to build complex heterocyclic scaffolds. Conversely, its high reactivity must be managed during multi-step syntheses to prevent unwanted side reactions, necessitating the use of appropriate protecting groups or careful sequencing of synthetic steps.

Conclusion

The primary chloride of this compound is a powerful electrophile whose reactivity is deceptively high. Its behavior is dominated by anchimeric assistance from the neighboring sulfur atom, which accelerates nucleophilic substitution by several orders of magnitude compared to structurally similar alkyl chlorides lacking this feature. This rate enhancement proceeds via the formation of a key cyclic sulfonium ion intermediate. For researchers in drug discovery and chemical synthesis, recognizing and quantifying this potent effect is critical for leveraging its synthetic utility and predicting its behavior in complex chemical and biological systems.

References

- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.viu.ca [web.viu.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ocw.uci.edu [ocw.uci.edu]

- 8. webassign.net [webassign.net]

- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 10. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 11. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. scribd.com [scribd.com]

- 15. Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation) [chem.ucla.edu]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. youtube.com [youtube.com]

A Historical Perspective on the Synthesis of Aryl Thioethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl thioether motif is a cornerstone in medicinal chemistry, materials science, and fine chemical synthesis. Its prevalence has driven over a century of methodological evolution, from harsh, classical reactions to highly sophisticated, mild, and efficient catalytic systems. This guide provides a historical and technical perspective on the synthesis of aryl thioethers, tracing the progression from early copper-mediated reactions to modern palladium-catalyzed and photocatalytic strategies. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design, the causality behind the choice of reagents, and detailed protocols for key reactions. This document is intended to serve as a comprehensive resource for researchers, enabling a deeper understanding of the available synthetic tools and facilitating the rational design of novel molecular entities.

Introduction: The Enduring Importance of the C–S Bond

Aryl thioethers are integral components in a vast array of pharmaceuticals and biologically active compounds. Their significance stems from the unique physicochemical properties conferred by the sulfur atom, which can influence molecular conformation, metabolic stability, and receptor binding affinity. The journey to construct the deceptively simple aryl C–S bond has been a long and fascinating one, marked by key discoveries that have fundamentally changed the landscape of organic synthesis.

This guide will navigate the historical evolution of aryl thioether synthesis, focusing on three major epochs:

-

The Classical Era: Dominated by the copper-mediated Ullmann condensation.

-

The Palladium Revolution: The emergence of the versatile Buchwald-Hartwig cross-coupling.

-

The Modern Frontier: The development of novel, sustainable methods including photoredox catalysis, C-H activation, and decarboxylative couplings.

We will explore the mechanistic logic that drove the transition from one methodology to the next, providing a framework for understanding the strengths and limitations of each approach.

The Classical Foundation: The Ullmann Condensation

For much of the 20th century, the Ullmann condensation, first reported in the early 1900s, was the primary method for forming C-S bonds. In its classic form, the reaction involves the coupling of an aryl halide with a thiol in the presence of stoichiometric amounts of copper at high temperatures.

Mechanism and Causality

The traditional Ullmann reaction was often operationally challenging, requiring harsh conditions (temperatures often exceeding 200 °C) and polar, high-boiling solvents like DMF or nitrobenzene. The mechanism is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. While a definitive single mechanism has been elusive and debated, a plausible pathway involves an oxidative addition-reductive elimination sequence, though this is less common for copper than for palladium. An alternative, often-cited mechanism involves nucleophilic aromatic substitution on an organocopper intermediate.

The high energy barrier of the reaction is a direct consequence of the relatively low reactivity of the C-X bond in aryl halides and the need to overcome the stability of the copper thiolate intermediate. The use of "activated" copper powder, often prepared in situ, was a common strategy to improve reactivity.

The Ligand-Accelerated Ullmann Reaction: A Step Towards Milder Conditions

A significant breakthrough in Ullmann chemistry was the discovery that the addition of ligands could dramatically accelerate the reaction, allowing for lower reaction temperatures and reduced catalyst loadings. Ligands such as diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and β-diketones coordinate to the copper center, increasing its solubility and modulating its reactivity.

Causality of Ligand Effect: The ligands are believed to facilitate the catalytic cycle by:

-

Solubilizing the copper salt: This increases the concentration of the active catalytic species in the reaction medium.

-

Stabilizing reactive intermediates: Ligands can stabilize the copper center during the oxidative addition step.

-

Promoting reductive elimination: By altering the electronic properties and geometry of the copper complex, ligands can lower the energy barrier for the final bond-forming step.

The Palladium Revolution: Buchwald-Hartwig C–S Cross-Coupling

The late 1990s and early 2000s witnessed a paradigm shift in C-S bond formation with the adaptation of the palladium-catalyzed Buchwald-Hartwig amination to thioether synthesis. This methodology offered unprecedented scope, functional group tolerance, and milder reaction conditions compared to the classical Ullmann reaction.

The Catalytic Cycle: A Mechanistic Blueprint

The Buchwald-Hartwig C-S coupling follows a well-established catalytic cycle, analogous to other palladium-catalyzed cross-coupling reactions.

Figure 1: Catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex. The reactivity order is generally Ar-I > Ar-OTf > Ar-Br > Ar-Cl.

-

Ligand Exchange/Thiolate Binding: The thiol, deprotonated by a base, displaces the halide on the palladium center to form a palladium-thiolate complex.

-

Reductive Elimination: The aryl and thiolate groups couple, forming the desired aryl thioether (Ar-S-R) and regenerating the active Pd(0) catalyst. This is often the rate-limiting step.

The Central Role of Ligands: Causality in Action

The success of the Buchwald-Hartwig reaction is inextricably linked to the development of specialized phosphine ligands. Thiols and thiolates are notorious for their ability to bind strongly to transition metals, which can lead to catalyst deactivation. The ligands used in C-S coupling are designed to be sterically bulky and electron-rich to counteract this.

Why are bulky, electron-rich ligands essential?

-

Promoting Reductive Elimination: The steric bulk of the ligand creates a crowded environment around the palladium center. This steric pressure destabilizes the Pd(II) intermediate, favoring the reductive elimination step to release the product and relieve the strain.

-

Facilitating Oxidative Addition: The electron-donating nature of the ligands increases the electron density on the palladium atom, making it more nucleophilic and thus more reactive towards the oxidative addition of the aryl halide.

-

Stabilizing the Monoligated Pd(0) Species: Bulky ligands favor the formation of a highly reactive, 14-electron monoligated L-Pd(0) species, which is often the active catalyst.

| Ligand Generation | Key Ligands | Characteristics & Rationale for Use |

| First Generation | P(o-tolyl)₃, DPPF | Offered initial success but required higher catalyst loadings and temperatures. |

| Second Generation (Biarylphosphines) | RuPhos, BrettPhos, Xantphos | Sterically demanding biarylphosphine ligands that dramatically increase reaction rates and substrate scope, allowing for lower temperatures and the use of less reactive aryl chlorides. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form robust bonds with palladium, offering high stability and activity, particularly for challenging substrates. |

Table 1: Evolution of Ligands for Buchwald-Hartwig C-S Coupling.

Experimental Protocol: A Representative Buchwald-Hartwig C–S Coupling

This protocol is a generalized procedure based on common practices in the literature.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Thiol (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

-

Xantphos (0.048 mmol, 4.8 mol %)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

-

Add the aryl bromide and toluene.

-

Add the thiol via syringe.

-

Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

While transition metal catalysis dominates the field, nucleophilic aromatic substitution (SNAr) remains a valuable and often overlooked method for aryl thioether synthesis, particularly in industrial settings due to its cost-effectiveness.

Mechanism and Substrate Requirements

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic thiolate attacks the aryl ring at the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity.

Discovery and Initial Synthesis of Substituted Phenyl Sulfides: From Classical Reactions to Modern Catalytic Marvels

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The substituted phenyl sulfide (or aryl thioether) motif is a cornerstone in modern chemistry, underpinning the structure and function of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its prevalence has driven a continuous evolution in synthetic strategies, moving from the harsh, stoichiometric conditions of early discoveries to the highly efficient, versatile, and mild transition-metal-catalyzed reactions that are now standard in the synthetic chemist's toolkit. This guide provides a comprehensive overview of this journey, detailing the foundational discovery and initial synthesis of these critical compounds. We will explore the causality behind experimental choices in both classical and modern protocols, offer detailed mechanistic insights, present comparative data, and provide actionable experimental workflows for drug development professionals and researchers.

The Significance of the Aryl Sulfide Motif

Aryl thioethers are integral components in a vast array of biologically active molecules and functional materials.[2][3] Their unique physicochemical properties—stemming from the sulfur atom's ability to exist in various oxidation states (sulfide, sulfoxide, sulfone) and engage in key intermolecular interactions—make them privileged scaffolds in drug design.[4] From anti-cancer and anti-HIV agents to treatments for neurodegenerative diseases, the C(aryl)-S bond is a frequent feature in the pharmacophores of leading therapeutics.[1][3] This ubiquity necessitates robust, scalable, and versatile synthetic methods for their construction.

Early Discoveries and Classical Synthetic Approaches

The initial forays into C-S bond formation were characterized by brute-force methods that, while groundbreaking for their time, suffered from significant limitations.